molecular formula C17H18O2 B14356897 2-Ethyl-4-methylphenyl 4-methylbenzoate CAS No. 93575-44-1

2-Ethyl-4-methylphenyl 4-methylbenzoate

Cat. No.: B14356897
CAS No.: 93575-44-1
M. Wt: 254.32 g/mol
InChI Key: KAVDRCNPTCWNRU-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylphenyl 4-methylbenzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group and a methyl group attached to a phenyl ring, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylphenyl 4-methylbenzoate typically involves the esterification of 2-Ethyl-4-methylphenol with 4-Methylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-methylphenyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The aromatic ring can participate in π-π interactions with proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl benzoate
  • 2-Ethylphenyl benzoate
  • 4-Methylbenzoic acid

Uniqueness

2-Ethyl-4-methylphenyl 4-methylbenzoate is unique due to the presence of both an ethyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93575-44-1

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(2-ethyl-4-methylphenyl) 4-methylbenzoate

InChI

InChI=1S/C17H18O2/c1-4-14-11-13(3)7-10-16(14)19-17(18)15-8-5-12(2)6-9-15/h5-11H,4H2,1-3H3

InChI Key

KAVDRCNPTCWNRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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